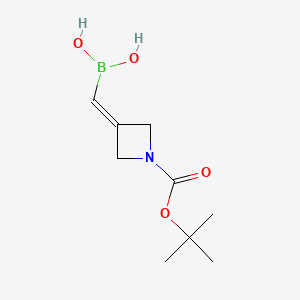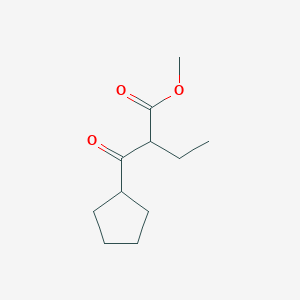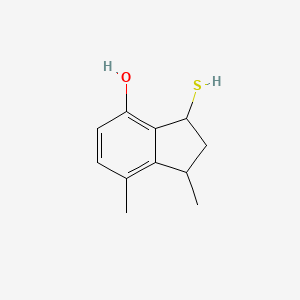
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is an organic compound with the molecular formula C11H14OS It is characterized by the presence of a mercapto group (-SH) and a hydroxyl group (-OH) attached to an indene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indene ring system, which can be derived from commercially available starting materials such as 1,7-dimethylindan.
Formation of the Mercapto Group:
Hydroxylation: The hydroxyl group is introduced via hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production to ensure consistent quality and efficiency.
Purification Techniques: Implementing purification methods such as distillation, crystallization, or chromatography to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced to form corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl and mercapto groups can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
Disulfides: Formed through oxidation of the mercapto group.
Alcohols: Resulting from reduction reactions.
Substituted Indenes: Produced via substitution reactions.
Aplicaciones Científicas De Investigación
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol involves its interaction with molecular targets through its functional groups:
Mercapto Group: Acts as a nucleophile, participating in thiol-disulfide exchange reactions and forming covalent bonds with electrophilic centers.
Hydroxyl Group: Engages in hydrogen bonding and can undergo oxidation-reduction reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-indene: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
1,7-Dimethyl-2,3-dihydro-1h-inden-4-ol:
3-Mercapto-1,7-dimethyl-1h-indene: Contains a fully aromatic indene ring, leading to variations in stability and reactivity.
Uniqueness
3-Mercapto-1,7-dimethyl-2,3-dihydro-1h-inden-4-ol is unique due to the presence of both mercapto and hydroxyl groups on the indene ring system. This dual functionality imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H14OS |
|---|---|
Peso molecular |
194.30 g/mol |
Nombre IUPAC |
1,7-dimethyl-3-sulfanyl-2,3-dihydro-1H-inden-4-ol |
InChI |
InChI=1S/C11H14OS/c1-6-3-4-8(12)11-9(13)5-7(2)10(6)11/h3-4,7,9,12-13H,5H2,1-2H3 |
Clave InChI |
MDCBFUJJCQRQPI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C2=C(C=CC(=C12)C)O)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



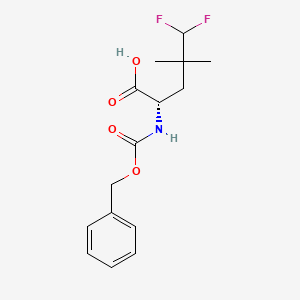
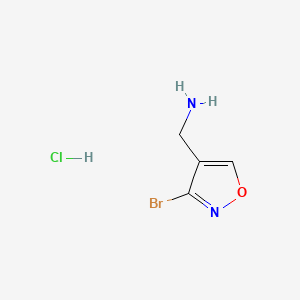
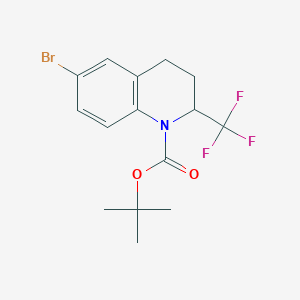
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
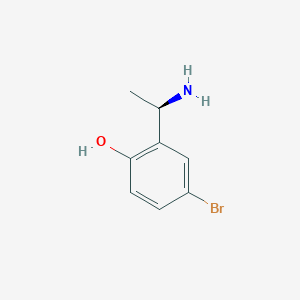
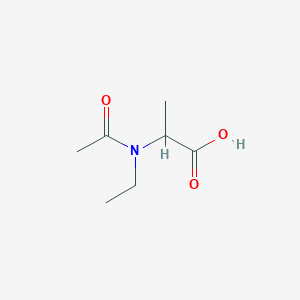
![3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
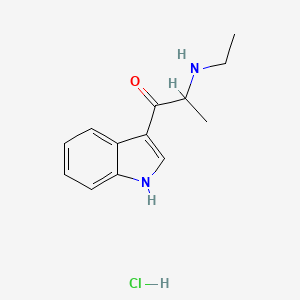
![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
